molecular formula C20H16ClNO3 B280421 4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether

4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether

Cat. No. B280421
M. Wt: 353.8 g/mol
InChI Key: MWTZOLBPQKHDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CFM-2, and it has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of CFM-2 involves the inhibition of certain enzymes and the modulation of neurotransmitter systems. Specifically, CFM-2 has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. CFM-2 has also been found to modulate the activity of certain neurotransmitter systems, including the dopamine and serotonin systems.
Biochemical and Physiological Effects:
CFM-2 has been found to have a wide range of biochemical and physiological effects. These effects include the inhibition of acetylcholinesterase, the modulation of neurotransmitter systems, and the induction of apoptosis in cancer cells. CFM-2 has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CFM-2 for lab experiments is its ability to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a useful tool for studying the role of acetylcholine in various physiological processes. However, one of the limitations of CFM-2 is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on CFM-2. One potential area of research is the development of new drugs based on CFM-2, which may have improved efficacy and fewer side effects. Another potential area of research is the investigation of the role of CFM-2 in various physiological processes, such as the regulation of neurotransmitter systems and the induction of apoptosis in cancer cells. Additionally, further research is needed to determine the potential toxicity of CFM-2 and to develop methods for minimizing its toxicity in lab experiments.

Synthesis Methods

CFM-2 can be synthesized using a variety of methods, including the reaction of 4-chlorophenyl 5-hydroxymethyl-2-furancarboxylate with 2,3-dihydro-1H-indole-1-carboxylic acid in the presence of a catalyst. This reaction results in the formation of CFM-2, which can be purified using various chromatography techniques.

Scientific Research Applications

CFM-2 has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of neurotransmitter systems. These effects make it a promising candidate for further research in areas such as cancer treatment, neurological disorders, and drug addiction.

properties

Molecular Formula

C20H16ClNO3

Molecular Weight

353.8 g/mol

IUPAC Name

[5-[(4-chlorophenoxy)methyl]furan-2-yl]-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C20H16ClNO3/c21-15-5-7-16(8-6-15)24-13-17-9-10-19(25-17)20(23)22-12-11-14-3-1-2-4-18(14)22/h1-10H,11-13H2

InChI Key

MWTZOLBPQKHDLT-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)COC4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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